tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
Several studies have focused on the synthesis of related tert-butyl piperidine carboxylates and their utility as intermediates in producing complex molecules. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, showcasing an efficient synthesis approach with significant industrial scale-up potential (Chen Xin-zhi, 2011). Another study on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids highlights the role of similar tert-butyl compounds in the acylation and subsequent reactions leading to isomeric pyrazoles, illustrating the compound's utility in synthesizing fluorinated pyrazole derivatives (Rustam T. Iminov et al., 2015).
Catalysis and Reactions
In the domain of catalysis, the coordination chemistry of dinucleating P2N2S ligands with tert-butyl groups highlights the synthesis and characterization of dinuclear palladium thiophenolate complexes. These complexes catalyze the vinyl-addition polymerization of norbornene, demonstrating the functional versatility of tert-butyl-containing compounds in catalytic processes (G. Siedle et al., 2007).
Drug Development and Biomedical Research
A closely related compound, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is cited as an important intermediate for small molecule anticancer drugs. This highlights the significance of such compounds in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer therapeutics (Binliang Zhang et al., 2018).
Material Science and Polymer Chemistry
In polymer chemistry, poly(amido-amine)s carrying tert-amino groups have been studied for their endosomolytic properties. Such research indicates the potential of tert-butyl-amino compounds in designing polymers with specific physicochemical and biological properties, useful in drug delivery systems (P. Ferruti et al., 2000).
Mechanism of Action
Target of action
“tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate” is a piperidine derivative. Piperidine and its derivatives are often used in the synthesis of pharmaceuticals and fine chemicals. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action of “this compound” would depend on its specific chemical structure and the biological target it interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its biological targets. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, the tert-butyl group is known for its excellent stability, which could potentially influence the compound’s bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the tert-butyl group is known for its resistance to various nucleophiles and reducing agents .
Properties
IUPAC Name |
tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJOIAYXSDNCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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